5a-Androst-3-en-17-one
Overview
Description
Synthesis Analysis
The synthesis of 5α-Androst-3-en-17-one and its derivatives involves various chemical routes, including the vinyl iodide route and catalysis with silica supported p-toluene sulfonic acid. For instance, 5α-Androst-16-en-3-one was prepared from 5α-androstan-3β-ol-17-one with an overall yield of 34% using the vinyl iodide route (Cox & Turner, 1984). Additionally, 5α-Androst-2-en-17-one was synthesized from epiandrosterone, showing the versatility of starting materials and methods for synthesizing derivatives (Fang Zheng, 2007).
Molecular Structure Analysis
The molecular structure of 5α-Androst-3-en-17-one derivatives has been elucidated through various analytical techniques, including X-ray crystallography and molecular mechanics studies. These studies have revealed significant insights into the molecular dimensions and structural features of these steroids, such as the twisting of angular methyl groups (Cox & Turner, 1984).
Chemical Reactions and Properties
The chemical reactivity of 5α-Androst-3-en-17-one involves various transformations, including hypobromous acid reactions and microbial hydroxylation. For instance, the reaction with hypobromous acid has been used for the synthesis of oxygenated steroids, demonstrating the compound's versatility as a precursor (Numazawa & Yamada, 1998).
Scientific Research Applications
Impurity Profile Analysis : 5α-Androst-2-ene-17-one's impurity profile was investigated using gas chromatographic and high performance liquid chromatographic systems. Impurities identified included ring A saturated, isomeric analogues, and hydroxy derivatives (Görög et al., 1988).
Synthesis and Structural Studies : The synthesis of 5α-Androst-16-en-3-one from 5α-androstan-3β-ol-17-one and its molecular structure were studied, providing insights into its molecular dimensions (Cox & Turner, 1984).
Analysis in Dietary Supplements : 5α-Androst-1-en-17-one was identified in a dietary supplement, and its metabolites were monitored in urine, highlighting its potential misuse in sports (Parr et al., 2011).
Odor Evaluation : 5α-Androst-16-en-3-one, derived from 5α-androstane-7,17-dione, was synthesized and evaluated for its sandalwood odor, indicating its potential use in fragrance chemistry (Adams, Clunas, & Turner, 2002).
Cataract Production Mechanism : A study explored the mechanism of cataract production by a compound related to 5α-androst-3-en-17-one, providing insights into cataractogenesis and cholesterol biosynthesis inhibition (Cenedella & Bierkamper, 1979).
Steroid Metabolism : Research on the metabolism of 11-Oxyandrogens in humans showed how the oxygen at C11 in steroids like 5α-androst-3-en-17-one influences their metabolic pathways (Slaunwhite, Neely, & Sandberg, 1964).
Chemical Synthesis Techniques : Efficient synthesis methods for 5α-androst-1-ene-3,17-dione, a prodrug of 1-testosterone, were developed, demonstrating its potential pharmaceutical applications (Zhang & Qiu, 2006).
Identification in Human Milk : A method for quantifying 5-α-androst-16-en-3-one in human breast milk was developed, indicating the presence of this steroid in maternal milk (Hartmann et al., 2013).
Pharmacological Potential : Studies have also explored the potential of androstane derivatives as treatments for conditions like prostate cancer, illustrating the therapeutic applications of these compounds (Ji, 2002).
properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5,13-16H,4,6-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNCDOWHNLVPF-HKQXQEGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC=CC1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC=C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473247 | |
Record name | 5a-Androst-3-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5a-Androst-3-en-17-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5a-Androst-3-en-17-one | |
CAS RN |
14935-81-0 | |
Record name | 5α-Androst-3-en-17-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14935-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5a-Androst-3-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Androst-3-en-17-one, (5α)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR7BMS5XDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5a-Androst-3-en-17-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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